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Compound of Interest

Compound Name: 2-Ethyl-4-methylthiophene

Cat. No.: B15314193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of various

alkylthiophenes, focusing on their odor and flavor characteristics. The information presented is

supported by experimental data to aid in the selection and application of these compounds in

research and development.

Introduction to Alkylthiophenes and Their Sensory
Significance
Alkylthiophenes are a class of sulfur-containing heterocyclic compounds that contribute to the

aroma and flavor profiles of various foods and natural products. Their characteristic sensory

properties, which can range from savory and meaty to nutty and roasted, are of significant

interest in the fields of food science, flavor chemistry, and sensory neuroscience.

Understanding the relationship between the molecular structure of alkylthiophenes and their

perceived sensory attributes is crucial for the development of novel flavor ingredients and for

elucidating the mechanisms of olfactory perception.

Comparative Sensory Data of Alkylthiophenes
The sensory properties of alkylthiophenes are largely influenced by the nature, number, and

position of the alkyl substituents on the thiophene ring. The following table summarizes the

available quantitative and qualitative sensory data for a range of alkylthiophenes.
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Compound Structure
Odor/Flavor
Descriptors

Odor
Detection
Threshold
(ppm in water)

Reference

2-

Methylthiophene

Sulfurous,

slightly green,

onion-like

3.0 [1]

3-

Methylthiophene

Sulfurous,

slightly burnt,

vegetable-like

5.0 [1]

2,3-

Dimethylthiophen

e

Roasted, nutty,

savory
10.0 [1]

2,4-

Dimethylthiophen

e

Roasted, nutty,

slightly meaty
10.0 [1]

2,5-

Dimethylthiophen

e

Nutty, sulfury,

roasted, meaty
5.0 [1][2]

3,4-

Dimethylthiophen

e

Roasted, nutty,

slightly sweet
5.0 [1]

2-Ethylthiophene Styrene-like Not available [3]

2-

Propylthiophene

No specific

descriptors found
Not available

Note: Odor thresholds can be influenced by the medium in which they are measured. The data

presented here are in water, as reported in the cited literature.

Structure-Activity Relationships
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The sensory data reveals several structure-activity relationships among the studied

alkylthiophenes:

Effect of Methylation: The presence of methyl groups generally imparts roasted, nutty, and

savory characteristics.

Positional Isomerism: The position of the methyl groups on the thiophene ring influences the

odor threshold and subtle nuances of the flavor profile. For instance, 2,5-dimethylthiophene

is often described as having a more pronounced meaty note compared to its isomers.

Effect of Alkyl Chain Length: While quantitative data is limited, the progression from methyl to

ethyl substituents appears to significantly alter the odor profile, with 2-ethylthiophene

described as having a "styrene-like" aroma, a departure from the food-like notes of the

methylthiophenes. Further research is needed to fully understand the impact of longer alkyl

chains on the sensory properties of thiophenes.

Olfactory Signaling Pathway for Sulfur Compounds
The perception of sulfur-containing compounds like alkylthiophenes is initiated by their

interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory

neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

Recent studies have shed light on the specific mechanisms involved in the detection of volatile

sulfur compounds. For instance, the mouse olfactory receptor MOR244-3 has been identified

as a receptor that responds to sulfur-containing odorants. Interestingly, the activation of this

receptor by certain sulfur compounds has been shown to be dependent on the presence of

copper ions, which act as a cofactor. This suggests a sophisticated mechanism for the

detection of this class of potent odorants.
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Caption: Olfactory signal transduction pathway for odorants. (Within 100 characters)

Experimental Protocols
The sensory data presented in this guide are typically obtained through standardized sensory

evaluation techniques. A general workflow for the determination of odor thresholds and

descriptive analysis is outlined below.
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Caption: General workflow for sensory evaluation of flavor compounds. (Within 100
characters)

Detailed Methodologies
1. Odor Threshold Determination (Based on Galetto and Hoffman, 1976)[1]

Panelists: A panel of trained sensory analysts is used.

Sample Preparation: A stock solution of the alkylthiophene is prepared in a suitable solvent

(e.g., ethanol) and then serially diluted with odor-free, deionized water to achieve a range of

concentrations.
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Testing Procedure: A triangle test or a 3-alternative forced-choice (3-AFC) ascending

concentration series method is commonly employed. In a triangle test, panelists are

presented with three samples, two of which are identical (blanks, i.e., water) and one

contains the odorant at a specific concentration. The panelist's task is to identify the odd

sample. The threshold is defined as the lowest concentration at which a statistically

significant portion of the panel can correctly identify the sample containing the odorant.

Data Analysis: The results are analyzed using statistical methods (e.g., binomial tests) to

determine the concentration at which the detection is significantly above chance.

2. Descriptive Analysis

Panelists: A highly trained descriptive analysis panel is utilized.

Lexicon Development: The panel, through a series of sessions, develops a consensus

vocabulary (lexicon) to describe the aroma and flavor attributes of the alkylthiophenes.

Reference standards may be used to anchor the descriptors.

Intensity Rating: Panelists then rate the intensity of each descriptor for each sample on a

numerical scale (e.g., a 15-point scale).

Data Analysis: The intensity ratings are averaged across panelists, and the data is often

visualized using spider web plots or other graphical representations to create a sensory

profile for each compound. Statistical analysis (e.g., ANOVA) is used to identify significant

differences in the sensory profiles of the different alkylthiophenes.

3. Gas Chromatography-Olfactometry (GC-O)

For a more instrumental approach to identifying odor-active compounds, Gas Chromatography-

Olfactometry (GC-O) can be employed. In this technique, the effluent from a gas

chromatograph is split, with one portion going to a chemical detector (like a mass

spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of

the eluting compounds. This allows for the direct correlation of specific chemical compounds

with their perceived aroma.

Conclusion
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The sensory properties of alkylthiophenes are diverse and dependent on their molecular

structure. Methyl-substituted thiophenes are generally characterized by desirable roasted,

nutty, and savory notes, making them valuable in the flavor industry. The influence of longer

alkyl chains on the sensory profile warrants further investigation to expand the palette of

thiophene-based flavor compounds. The methodologies outlined in this guide provide a

framework for the systematic evaluation of the sensory properties of these and other volatile

compounds. A deeper understanding of the structure-activity relationships and the underlying

olfactory mechanisms will continue to drive innovation in the fields of flavor science and

sensory research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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